molecular formula C6H2BrCl2N3 B11850317 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine

3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11850317
M. Wt: 266.91 g/mol
InChI Key: SXEDYPWIIRFRFQ-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dichloropyridine-4-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.

    Material Science: The compound is explored for its electronic properties and potential use in organic electronics and optoelectronic devices.

    Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.

    Chemical Biology: The compound is utilized in the development of chemical probes for target identification and validation.

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine varies depending on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine and chlorine atoms play a crucial role in binding to the active site of the target protein, thereby modulating its activity. The compound can interact with various molecular targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
  • 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-b]pyridine
  • 3-Bromo-4,6-dichloro-1H-pyrazolo[1,5-a]pyridine

Uniqueness

3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the position of the pyrazole ring fusion. This unique structure imparts distinct electronic properties and reactivity, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, which can be advantageous in drug discovery and development .

Properties

Molecular Formula

C6H2BrCl2N3

Molecular Weight

266.91 g/mol

IUPAC Name

3-bromo-4,6-dichloro-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H2BrCl2N3/c7-5-4-2(11-12-5)1-3(8)10-6(4)9/h1H,(H,11,12)

InChI Key

SXEDYPWIIRFRFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C2=C(NN=C21)Br)Cl)Cl

Origin of Product

United States

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